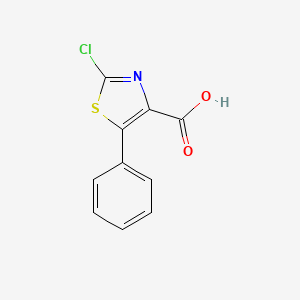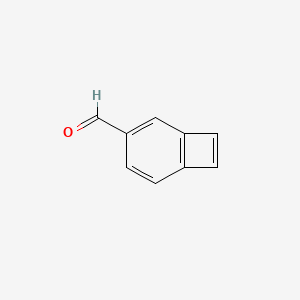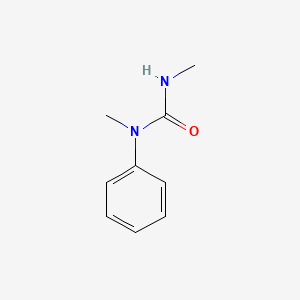
Taltobulin intermediate-2
Overview
Description
Taltobulin intermediate-2 is a derivative of hydrocinnamic acid, which is a carboxylic acid with the formula C9H10O2. This compound belongs to the class of phenylpropanoids and is characterized by the presence of a phenyl group attached to a three-carbon chain ending in a carboxyl group. It is a white, crystalline solid with a sweet, floral scent at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocinnamic acid can be synthesized from cinnamic acid through hydrogenation. The reaction involves the addition of hydrogen to the double bond of cinnamic acid, resulting in the formation of hydrocinnamic acid . Another method involves the reduction of cinnamic acid using sodium amalgam in water or by electrolysis .
Industrial Production Methods
Industrial production of hydrocinnamic acid typically involves catalytic hydrogenation of cinnamic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Taltobulin intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Taltobulin intermediate-2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant growth regulation and as a root exudate.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of fragrances, food additives, and pharmaceuticals
Mechanism of Action
The mechanism of action of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Taltobulin intermediate-2 can be compared with other similar compounds such as:
Phenylpropanoic acid: Similar structure but lacks the beta,beta-dimethyl and alpha-oxo groups.
Cinnamic acid: Precursor to hydrocinnamic acid, lacks the hydrogenation and additional functional groups.
Benzoic acid: Similar aromatic structure but lacks the three-carbon chain
These comparisons highlight the unique structural features and reactivity of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-methyl-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
InChI Key |
ULDLCYGZHGFPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-2-iodo-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine](/img/structure/B8768315.png)






![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid](/img/structure/B8768375.png)



![4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline](/img/structure/B8768401.png)
![5-bromo-N,N-dimethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8768403.png)
